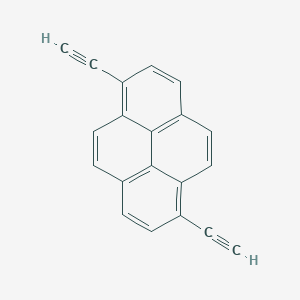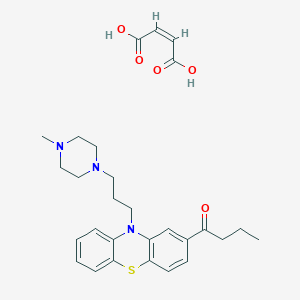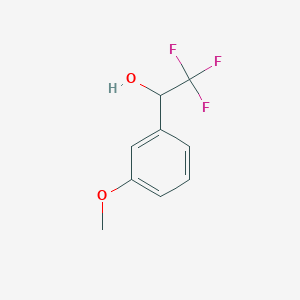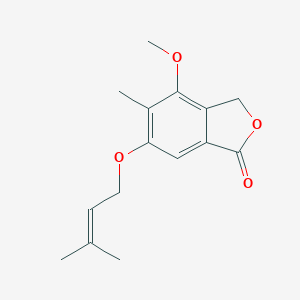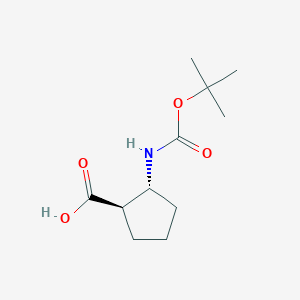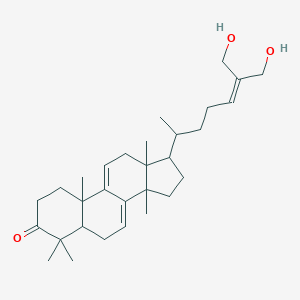
Ganoderiol F
Overview
Description
Ganoderiol F is a triterpenoid found in Ganoderma leucocontextum . It has been identified as a compound that induces cancer cell death . It has also been reported to have anti-inflammatory, cytotoxic, and anti-HIV activity .
Synthesis Analysis
This compound is purified from the fruit body of Ganoderma leucocontextum . The process involves bio-activity-guided purification and chromatographic separation of Ganoderma leucocontextum extract .Molecular Structure Analysis
The molecular formula of this compound is C30H46O3 . Its molecular weight is 454.7 g/mol .Chemical Reactions Analysis
This compound has been found to inhibit cell proliferation and induce cell death through cell cycle arrest in the G1-S phase . It down-regulates the cell cycle-associated proteins cyclin D1, CDK4, CDK6, cyclin E, and CDK2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 454.7 g/mol . Its molecular formula is C30H46O3 .Scientific Research Applications
Anticancer Properties
- Senescence Induction in Hepatoma Cells: Ganoderiol F induces senescence in hepatoma HepG2 cells by causing growth arrest and inhibiting DNA synthesis. This suggests its potential as an anticancer agent (Chang et al., 2006).
- Cell Cycle Arrest in Breast Cancer Cells: It also has been found to inhibit breast cancer cell viability by causing cell cycle arrest, down-regulating cyclins and cyclin-dependent kinases, and promoting apoptosis in human breast cancer cells (Li et al., 2019).
- Anti-HIV Properties: this compound exhibits anti-HIV-1 activity, suggesting its potential use in HIV-related cancer treatments (El-mekkawy et al., 1998).
Pharmacokinetics and Metabolism
- Metabolism in Rats: The metabolism and pharmacokinetics of this compound in rats were investigated, providing insights into its absorption and transformation in biological systems (Zhang et al., 2009).
Reversal of Tumor Multidrug Resistance
- Reversal of Drug Resistance in Cancer Cells: this compound has shown potential in reversing multidrug resistance in tumor cells by inhibiting P-glycoprotein transport function, making it a candidate for combination therapy in resistant cancers (Wu et al., 2021).
Anti-Inflammatory Properties
- Inducing Heme Oxygenase-1 Activity: This compound also exhibits anti-inflammatory properties by inducing heme oxygenase-1 in cells, suggesting its potential therapeutic use in inflammatory diseases (Choi et al., 2014).
Mechanism of Action
Target of Action
Ganoderiol F primarily targets Cyclin-Dependent Kinases (CDKs) , specifically CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase . Additionally, this compound has been found to inhibit the activity of topoisomerases and the human immunodeficiency virus-1 protease .
Mode of Action
This compound interacts with its targets to induce changes in cell behavior. It down-regulates the expression of cyclin D, CDK4, CDK6, cyclin E, and CDK2 . This results in the inhibition of cell cycle progression, effectively arresting the cells in the G1 phase . Furthermore, this compound up-regulates pro-apoptotic Foxo3 and down-regulates anti-apoptotic c-Myc, Bcl-2, and Bcl-w, leading to apoptosis in human breast cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle progression pathway . By inhibiting CDK4/CDK6, this compound prevents the progression from the G1 phase to the S phase of the cell cycle . This results in cell cycle arrest and the induction of apoptosis . The compound also affects the MAPK/ERK pathway , leading to the up-regulation of the pro-apoptotic factor Foxo3 .
Pharmacokinetics
The pharmacokinetics of this compound in rats has been studied . After intravenous administration at 0.5 mg/kg, the plasma concentrations of this compound quickly declined, with elimination half-life values of about 2.4 and 34.8 minutes . After oral administration at doses of 20 and 50 mg/kg, the elimination half-life values were 14.4 and 143.3 minutes, and 18.6 and 114.6 minutes, respectively . The estimated absolute bioavailability of this compound in rats was 0.105 .
Result of Action
The primary result of this compound’s action is the induction of cell cycle arrest and apoptosis in cancer cells . This is achieved through the down-regulation of key proteins involved in cell cycle progression and the up-regulation of pro-apoptotic factors . In vivo experiments have shown that this compound can inhibit tumor growth .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and thus its efficacy . Additionally, the presence of certain enzymes in the body, such as those found in intestinal bacteria, can metabolize this compound, potentially affecting its action . More research is needed to fully understand how these and other environmental factors influence the action, efficacy, and stability of this compound.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Ganoderiol F plays a significant role in biochemical reactions, particularly in the context of cancer biology. It interacts with various enzymes and proteins, including cyclin D, CDK4, CDK6, cyclin E, and CDK2 . These interactions primarily result in the inhibition of cell cycle progression, leading to cell cycle arrest .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, this compound has been found to suppress breast cancer cell viability through cell cycle arrest . It down-regulates the expression of cyclin D, CDK4, CDK6, cyclin E, and CDK2, and up-regulates pro-apoptotic Foxo3, leading to apoptosis in human breast cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. This compound exerts its effects at the molecular level by inhibiting CDK4/CDK6, key enzymes involved in cell cycle progression . This inhibition leads to cell cycle arrest and subsequent apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound-mediated suppression of breast cancer cell viability occurs through cell cycle arrest . The compound’s stability, degradation, and long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, intraperitoneal administration of this compound significantly and dose-dependently suppressed the growth of tumor cells . High doses may lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . Specifically, this compound is metabolized to ganodermatriol by intestinal bacteria .
properties
IUPAC Name |
17-[7-hydroxy-6-(hydroxymethyl)hept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3/c1-20(8-7-9-21(18-31)19-32)22-12-16-30(6)24-10-11-25-27(2,3)26(33)14-15-28(25,4)23(24)13-17-29(22,30)5/h9-10,13,20,22,25,31-32H,7-8,11-12,14-19H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGJXXNUVVQEIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(CO)CO)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ganoderiol F | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038707 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
114567-47-4 | |
| Record name | Ganoderiol F | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038707 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
116 - 120 °C | |
| Record name | Ganoderiol F | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038707 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Ganoderiol F and where is it found?
A1: this compound is a lanostane-type triterpenoid found in the fruiting bodies of the Ganoderma lucidum mushroom, also known as the Reishi mushroom. []
Q2: How does this compound exert its anti-cancer effects?
A2: this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Specifically, it downregulates the expression of cyclin D, CDK4, CDK6, cyclin E, and CDK2, leading to cell cycle arrest in the G1 phase. [] It also upregulates pro-apoptotic Foxo3 and downregulates anti-apoptotic c-Myc, Bcl-2, and Bcl-w, contributing to apoptosis. [] These findings suggest that this compound may serve as a potential CDK4/CDK6 inhibitor for breast cancer therapy. []
Q3: Does this compound affect multidrug resistance in cancer cells?
A3: Yes, this compound has demonstrated the ability to reverse multidrug resistance in human oral epidermoid carcinoma cell line KBv200 to doxorubicin. [] It achieves this by inhibiting the P-glycoprotein transport function, thereby increasing the intracellular accumulation of doxorubicin. [] Interestingly, this compound doesn't alter the expression levels of P-glycoprotein. []
Q4: What is the impact of the number of hydroxymethyl groups on the anti-complement activity of this compound and related compounds?
A4: Research indicates that increasing the number of hydroxymethyl groups on the side chain of this compound and related triterpene alcohols enhances their anti-complement activity against the classical pathway of the complement system. [] This suggests a structure-activity relationship between the number of hydroxymethyl groups and the potency of these compounds as anti-complement agents. []
Q5: Has this compound shown activity against human immunodeficiency virus (HIV)?
A5: Yes, this compound has demonstrated inhibitory activity against HIV-1 protease with IC50 values ranging from 20 to 40 μM. [] This suggests that it could potentially be developed as an anti-HIV agent. []
Q6: Does this compound have any neuroprotective properties?
A6: Yes, this compound was identified as one of six Aβ42 fibril disintegrators from Ganoderma lucidum using a ligand fishing method. [] It demonstrated neuroprotective effects by mitigating Aβ42-induced neurotoxicity in vitro and alleviating Aβ42-induced cognitive dysfunction and hippocampus neuron loss in vivo. []
Q7: Are there any computational studies exploring the potential of this compound as a drug candidate?
A7: Yes, computational studies have been conducted to investigate the interaction of this compound with aspartic protease enzymes of HIV-1 and plasmepsin I, a target for anti-malaria drugs. [, ] Molecular docking simulations revealed that this compound exhibits a higher affinity for HIV-1 protease compared to plasmepsin I. [] These findings suggest its potential for development as both an anti-HIV and anti-malaria agent. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



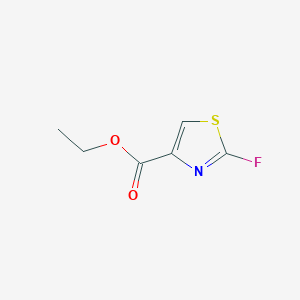
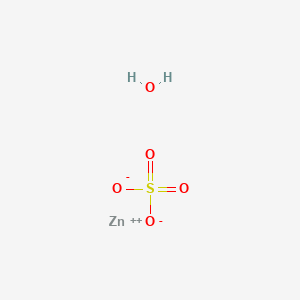
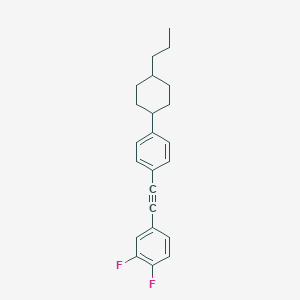
![2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide](/img/structure/B176589.png)
